molecular formula C13H18N2O3 B2471296 (S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate CAS No. 930837-02-8

(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate

Cat. No.: B2471296
CAS No.: 930837-02-8
M. Wt: 250.298
InChI Key: WYLJXEXNZWQHBJ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H18N2O3The compound features a piperazine ring substituted with a benzyl group and a hydroxymethyl group, making it a versatile molecule for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate typically involves the reaction of (S)-piperazine-2-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification, reduction, and purification to obtain the final compound with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies ensures efficient production with minimal waste and high yield. The compound is typically stored at low temperatures to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can produce different piperazine derivatives .

Scientific Research Applications

(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-Boc-3-hydroxymethyl-piperazine
  • tert-Butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate
  • (S)-4-N-Boc-2-(hydroxymethyl)piperazine

Uniqueness

(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and hydroxymethyl group on the piperazine ring makes it a versatile compound for various applications .

Properties

IUPAC Name

benzyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLJXEXNZWQHBJ-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H](N1)CO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a flame dried flask under an inert atmosphere containing potassium tert-butoxide (12.18 g, 108.58 mmol) and water (900 mg, 50.00 mmol) at 0° C. is added (+/-)-tetrahydro-3-oxo-3 H-oxazolo(3,4-a)pyrazin-7(1 H)-carboxylic acid phenylmethylester (Step 3, 10.00 g, 36.19 mmol). The reaction is warmed to ambient temperature, stirred for 2 hours, cooled to 0° C., acidified to pH=2 with conc. HCl, adjusted to pH=9 with 1N NaOH, and extracted with methylene chloride (2×100 mL). The organic extracts are combined, dried over Na2SO4, concentrated in vacuo, and chromatographed on silica gel (230-400 mesh, 250 mL), eluting with chloroform/methanol (95/5). The appropriate fractions are combined (Rf =0.13, TLC, chloroform/methanol, 90/10) and concentrated in vacuo to give the title compound, NMR (CDCl3) 7.34-7.25, 5.09, 3.95, 3.55-3.53, 3.41, 3.34, 2.92, 2.72-2.70.
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Synthesis routes and methods II

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Synthesis routes and methods III

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